2,6-二氯-4-羟基-3,5-二甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

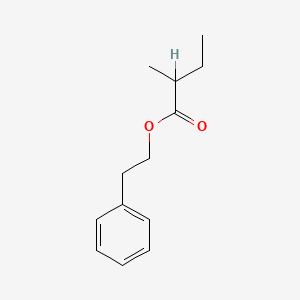

Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, also known as Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-, is a useful research compound. Its molecular formula is C9H8Cl2O4 and its molecular weight is 251.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

三嗪衍生物的合成

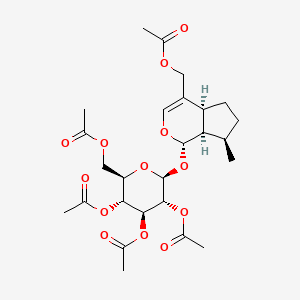

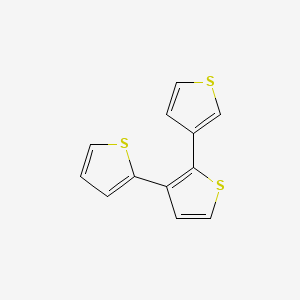

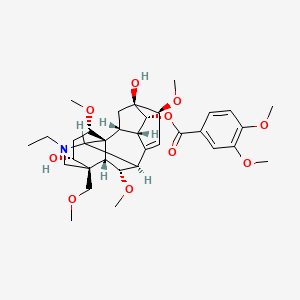

2,6-二氯愈创木醛: 用于合成三嗪衍生物。这些化合物以其在生产除草剂和聚合物光稳定剂方面的应用而闻名。 一些三嗪衍生物表现出显著的生物学特性,例如抗肿瘤活性,使其在癌症治疗研究中具有价值 {svg_1}.

芳香化酶抑制剂的开发

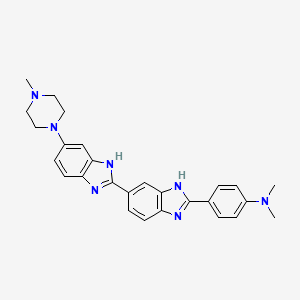

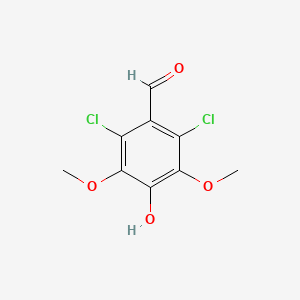

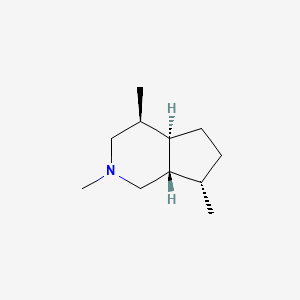

该化合物在开发芳香化酶抑制剂方面具有潜在用途。 芳香化酶抑制剂是用于治疗乳腺癌的药物,通过阻断芳香化酶,从而降低体内雌激素水平,而雌激素水平会促进乳腺癌的生长 {svg_2}.

促肾上腺皮质激素释放因子拮抗剂

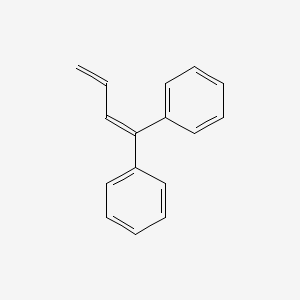

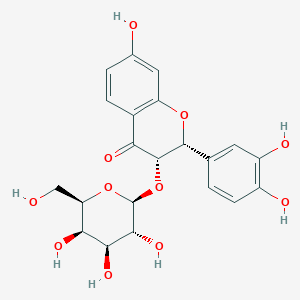

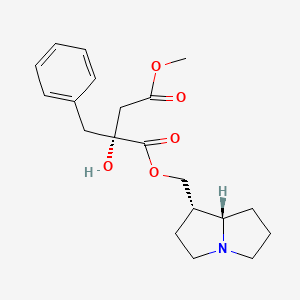

研究表明,2,6-二氯愈创木醛的衍生物可以作为有效的促肾上腺皮质激素释放因子 1 受体拮抗剂。 这些有望用于治疗抑郁症和焦虑症,因为它们可以调节大脑中的应激反应 {svg_3}.

白三烯拮抗剂

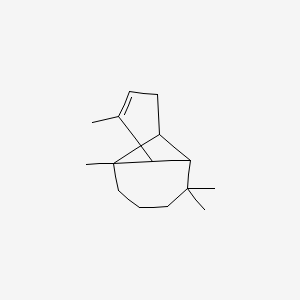

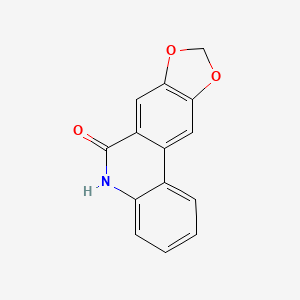

该化合物还参与合成表现出白三烯拮抗剂活性的物质。 这些在治疗哮喘和过敏性鼻炎方面具有治疗潜力,因为它们可以减少气道炎症 {svg_4}.

铁载体介导的药物开发

2,6-二氯愈创木醛: 衍生物可用于创建铁载体介导的药物。 铁载体是结合和转运微生物中铁的分子,其类似物可用于以靶向方式递送药物,特别是在治疗感染方面 {svg_5}.

抗肿瘤和抗白血病剂

该化合物的衍生物已被观察到具有抗肿瘤和抗白血病活性。 它们正在被研究对人癌细胞和鼠白血病细胞系的功效,这可能导致这些疾病的新疗法 {svg_6}.

热物理性质研究

2,6-二氯愈创木醛: 已被评估其热物理性质,这些性质对于化学工艺的设计和材料的开发至关重要。 了解这些性质对于预测该化合物在不同温度和压力条件下的行为至关重要 {svg_7}.

环境降解性研究

已研究了2,6-二氯愈创木醛的环境降解性,表明它在某些条件下在较低温度下分解。 这些信息对于评估其环境影响以及设计安全处置工艺至关重要 {svg_8}.

属性

IUPAC Name |

2,6-dichloro-4-hydroxy-3,5-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-8-5(10)4(3-12)6(11)9(15-2)7(8)13/h3,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRWEPMHUGVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)C=O)Cl)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072837 |

Source

|

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76330-06-8 |

Source

|

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 2,6-Dichlorosyringaldehyde in environmental monitoring?

A: 2,6-Dichlorosyringaldehyde serves as a valuable biomarker for monitoring bleached hardwood effluent exposure in aquatic environments. This compound is a major chlorophenolic found in chlorine-bleached eucalypt pulp effluent. [] Studies have shown that analyzing the metabolites of 2,6-Dichlorosyringaldehyde in fish bile, particularly the conjugate of 2,6-dichloro-4-hydroxy-3,5-dimethoxybenzylalcohol, can effectively indicate exposure to these effluents. [] This approach provides a sensitive and specific method for assessing the impact of pulp mill activities on aquatic ecosystems. []

Q2: How does the formation of 2,6-Dichlorosyringaldehyde differ depending on the bleaching process used in pulp mills?

A: The type of bleaching process employed in pulp mills significantly influences the formation of specific chlorinated phenols, including 2,6-Dichlorosyringaldehyde. Research indicates that chlorine-based bleaching treatments (C) of eucalypt kraft pulps result in higher levels of 2,6-Dichlorosyringaldehyde compared to chlorine dioxide treatments (D). [] This difference highlights the importance of considering bleaching sequences when monitoring for specific chlorophenolic compounds like 2,6-Dichlorosyringaldehyde in pulp mill effluents.

Q3: What methods are effective in removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater?

A: Coagulation using polyaluminium chloride (PAC) has been identified as an effective method for removing 2,6-Dichlorosyringaldehyde from pulp and paper mill wastewater. [] Under optimized conditions, PAC treatment can successfully eliminate detectable levels of 2,6-Dichlorosyringaldehyde along with other chlorophenolics, contributing to the overall reduction of chloro-organics and color in the wastewater. [] This finding suggests that PAC coagulation can be a valuable treatment strategy for mitigating the environmental impact of pulp and paper mill effluents.

Q4: How does the aqueous solubility of 2,6-Dichlorosyringaldehyde compare to other chlorinated phenolic compounds?

A: Studies have determined the aqueous solubility of 2,6-Dichlorosyringaldehyde alongside other chlorinated phenolic derivatives at 25°C. [] The research revealed that the solubility of these compounds, including 2,6-Dichlorosyringaldehyde, can be correlated with the solute's LeBas molar volume. [] This finding provides a framework for predicting the behavior and fate of 2,6-Dichlorosyringaldehyde and similar chlorophenolics in aqueous environments.

Q5: Can 2,6-Dichlorosyringaldehyde be released from high molecular weight organics in bleached kraft mill effluents?

A: Research indicates that 2,6-Dichlorosyringaldehyde, along with other chlorophenolics like 2-chlorosyringaldehyde, exhibits a strong affinity for binding to high molecular weight (HMW) organics in bleached kraft mill effluents. [] This binding suggests that simple hydrophobic interaction alone cannot fully explain the presence of these chlorophenolics in HMW fractions. [] Further investigation is needed to fully understand the mechanisms behind this binding and its implications for the fate and transport of these compounds in the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)

![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)

![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)